

HPLC method development for Felypressin Impurity C

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Compound of Interest

Compound Name: Felypressin Impurity C

Cat. No.: B1574734

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Application Note: HPLC Method Development for Felypressin and Critical Impurity C

Part 1: Executive Summary & Scientific Rationale

Target Analyte: Felypressin (2-phenylalanine-8-lysine vasopressin) Critical Impurity: Impurity C (Felypressin Dimer) Objective: Develop a robust, stability-indicating HPLC method capable of resolving the hydrophobic dimer (Impurity C) from the monomeric API and other related substances (isomers/deamidated forms).

Scientific Context: Felypressin is a synthetic nonapeptide (C

H
N
O
S
) used as a vasoconstrictor in dental anesthetics. A critical quality attribute (CQA) in its analysis is the detection of Impurity C, identified as the Felypressin Dimer (C

H
N
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S

).

The separation presents a distinct chromatographic challenge:

- **Hydrophobicity Shift:** The dimer (Impurity C) possesses significantly higher hydrophobicity than the monomer due to the doubling of the peptide chain. This often leads to late elution, potential carryover, or "ghost peaks" in subsequent runs if the gradient wash is insufficient.
- **Peak Shape:** Basic residues (Lysine) in Felypressin interact with free silanols on silica columns, necessitating strong ion-pairing agents like Trifluoroacetic Acid (TFA) to prevent tailing.
- **Resolution:** While the dimer is easily separated from the main peak, it must be resolved from other potential high-molecular-weight aggregates (Impurity D) and must not co-elute with the column wash volume.

Part 2: Method Development Protocol

Chromatographic System & Conditions

This protocol utilizes a Core-Shell (Fused-Core) particle technology to maximize efficiency at moderate backpressures, allowing for faster gradients without sacrificing resolution.

Parameter	Specification	Rationale
Column	C18 Core-Shell, 150 × 3.0 mm, 2.7 μm (e.g., Halo C18 or Kinetex C18)	3.0 mm ID reduces solvent consumption; 2.7 μm core-shell provides sub-2 μm efficiency with lower backpressure.
Pore Size	120 Å - 160 Å	Standard 100 Å is acceptable, but slightly larger pores (120-160 Å) improve mass transfer for the bulky Dimer (MW ~2080 Da).
Mobile Phase A	0.1% (v/v) TFA in Water	TFA (pH ~2.0) suppresses ionization of silanols and forms ion pairs with the basic Lysine residue, sharpening peaks.
Mobile Phase B	0.1% (v/v) TFA in Acetonitrile	Acetonitrile is the preferred organic modifier for peptides due to low viscosity and high UV transparency at 210-220 nm.
Flow Rate	0.6 mL/min	Optimized for 3.0 mm ID column linear velocity.
Column Temp.	40°C	Elevated temperature reduces mobile phase viscosity and improves peptide diffusion kinetics.
Detection	UV @ 214 nm	Peptide bond absorption maximum. Reference wavelength: Off.
Injection Vol.	5 - 10 μL	Dependent on sensitivity requirements (LOQ for Impurity C is typically 0.1%).

Gradient Program Optimization

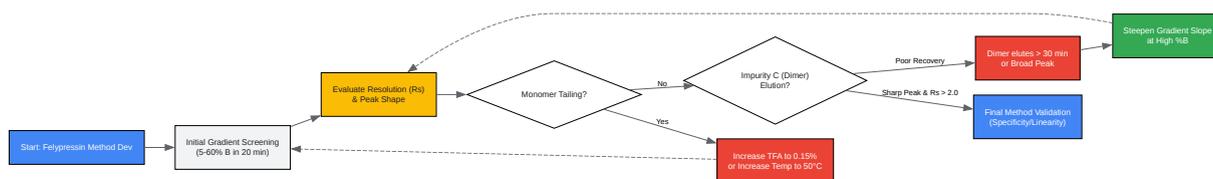
The gradient is designed with a "Dual-Slope" strategy:

- Slope 1 (Shallow): Resolves Felypressin from early eluting isomers (Impurity A, B).
- Slope 2 (Steep): Rapidly elutes the hydrophobic Dimer (Impurity C).
- Wash: Essential to prevent Dimer carryover.

Time (min)	% Mobile Phase B	Event
0.0	15	Initial Hold (Trapping)
2.0	15	Isocratic hold to stack injection
20.0	35	Slope 1: Separation of Monomer & Isomers
25.0	60	Slope 2: Elution of Dimer (Impurity C)
26.0	90	Column Wash (Critical for Dimers)
30.0	90	Hold Wash
30.1	15	Return to Initial
35.0	15	Re-equilibration

Part 3: Visualization of Development Logic

The following diagram illustrates the decision matrix for optimizing the separation of Peptide Monomers vs. Dimers.



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Caption: Decision matrix for optimizing peptide impurity separations, focusing on tailing suppression and hydrophobic dimer recovery.

Part 4: Critical Considerations & Troubleshooting The "Ghost Peak" Phenomenon

Impurity C (Dimer) is highly hydrophobic. If the gradient ends at 50-60% B, the dimer may remain on the column and elute during the next injection's gradient, appearing as a "ghost peak" at a random retention time.

- Solution: Always program a "Sawtooth" wash up to 90% or 95% Acetonitrile at the end of every injection cycle.

Sample Preparation Stability

Felypressin contains disulfide bridges. In solution, particularly at alkaline pH, disulfide scrambling can occur, artificially increasing Impurity C levels.

- Protocol: Prepare samples in 0.1% TFA/Water (pH ~2.0). Avoid using pure water or basic buffers as diluents. Analyze within 24 hours.

System Suitability Criteria (Proposed)

To ensure the method is valid for routine QC:

- Resolution (Rs): > 2.0 between Felypressin and nearest eluting impurity (usually Impurity A or B).
- Tailing Factor: < 1.5 for the Felypressin main peak.
- Signal-to-Noise: > 10 for Impurity C at the reporting threshold (0.05% or 0.1%).

Part 5: References

- European Pharmacopoeia (Ph.[1][2][3] Eur.). Monograph 1634: Felypressin. European Directorate for the Quality of Medicines (EDQM).[2] Available at: [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14257662: Felypressin. Available at: [\[Link\]](#)
- ChromaNik Technologies. Separation of Peptides and Proteins using Core-Shell Columns. Available at: [\[Link\]](#) (General reference for Core-Shell Peptide separation theory).

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
- [3. Detailed view \[crs.edqm.eu\]](#)
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